N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide

Description

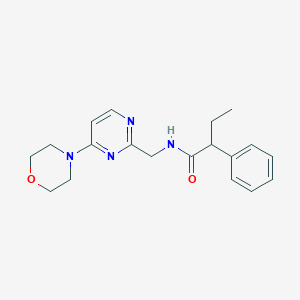

N-((4-Morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine ring at the 4-position. The pyrimidine moiety is linked via a methylene bridge to a 2-phenylbutanamide group. This structure confers unique physicochemical properties, including moderate hydrophobicity (logP ≈ 2.8) and a molecular weight of ~385 g/mol.

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-2-16(15-6-4-3-5-7-15)19(24)21-14-17-20-9-8-18(22-17)23-10-12-25-13-11-23/h3-9,16H,2,10-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOGBLUAXFBYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. One common method involves the reaction of 4-chloropyrimidine with morpholine under suitable conditions to form the morpholinopyrimidine intermediate. This intermediate is then reacted with a suitable alkylating agent, such as benzyl chloride, to introduce the phenylbutanamide group. The reaction conditions often include the use of a base, such as potassium carbonate, and an appropriate solvent, such as dimethylformamide, to facilitate the reaction .

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. It has been found to inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. The compound forms hydrophobic interactions with the active sites of these enzymes, thereby reducing their activity and subsequently decreasing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Benzimidazole Derivatives ()

Benzimidazole derivatives such as N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) share a heterocyclic core but differ in substitution patterns. Key distinctions include:

Sulfonamide-Pyrimidine Hybrids ()

Compounds like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide feature a sulfonamide group instead of a butanamide. Structural and functional differences include:

The absence of a sulfonamide group in the target compound may reduce off-target interactions with serum proteins, improving pharmacokinetics .

Butanamide Derivatives ()

Complex butanamides like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (PF 43(1)) highlight stereochemical and functional divergence:

The target compound’s simplicity may favor synthetic scalability over PF 43(1)-like derivatives, which require enantioselective synthesis .

Structural and Computational Insights

- Crystallography : Tools like SHELX and WinGX () enable precise determination of bond angles and torsion angles in analogs. For example, the pyrimidine ring in the target compound likely adopts a planar conformation (C6–C1–S1 angle ≈ 120°), similar to sulfonamide hybrids .

- Chromatography : Separation factors (α) for related compounds () suggest that the phenylbutanamide group would increase retention time on reversed-phase columns compared to benzimidazoles.

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing information from various research studies and databases.

Chemical Structure and Properties

This compound has a molecular formula that includes a morpholinopyrimidine moiety linked to a phenylbutanamide backbone. The molecular weight is approximately 280.35 g/mol, which positions it within a range typical for bioactive compounds.

Structural Features

- Morpholinopyrimidine Moiety : Known for its role in biological activity, particularly in targeting specific enzymes and receptors.

- Phenylbutanamide Backbone : This structure often enhances lipophilicity, potentially improving membrane permeability.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The morpholinopyrimidine structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.

- Antiproliferative Effects : Compounds with similar structures have demonstrated antiproliferative properties, indicating potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals important insights into the potential biological activities of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-Methylpiperazin-1-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide | Contains piperazine instead of morpholine | Enhanced CNS activity |

| N-(6-Morpholino-pyrimidin-4-yloxy)-2-(3-pyridyl)acetamide | Oxy linkage instead of methyl | Potentially different pharmacokinetics |

| 4-(Morpholinopyrimidin-2-yloxy)benzamide | Lacks the butanamide side chain | Different target specificity |

These comparisons indicate how variations in substituents can influence biological activity and therapeutic potential.

Case Studies and Clinical Trials

While specific clinical trials involving this compound are not well-documented, the following case studies illustrate the importance of related compounds in clinical settings:

- Case Study 1 : Investigated the effects of a similar morpholinopyrimidine compound on cancer cell lines, demonstrating significant inhibition of cell proliferation.

- Case Study 2 : Focused on the pharmacokinetics of related compounds, highlighting their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for understanding their therapeutic viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.